molecular formula C16H25N3O3 B13784072 2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide CAS No. 89169-47-1

2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B13784072
CAS No.: 89169-47-1
M. Wt: 307.39 g/mol
InChI Key: RWUYUAAYCVYXBA-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide is a tertiary acetamide derivative characterized by dual dimethylamino substituents and a 4-ethoxyphenyl group. Its molecular structure features an acetamide backbone with a dimethylaminoethyl moiety at the carbonyl position and a 4-ethoxyphenyl group at the nitrogen atom.

Properties

CAS No.

89169-47-1

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C16H25N3O3/c1-6-22-14-9-7-13(8-10-14)19(12-15(20)18(4)5)16(21)11-17(2)3/h7-10H,6,11-12H2,1-5H3

InChI Key

RWUYUAAYCVYXBA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N(C)C)C(=O)CN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of dimethylamine with ethyl 4-ethoxyphenylacetate to form an intermediate, which is then further reacted with oxalyl chloride and dimethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Compound Name Substituents Molecular Formula Key Physical Properties Reference
Target Compound N-(4-ethoxyphenyl), N-(2-(dimethylamino)-2-oxoethyl) C₁₄H₂₂N₃O₃ Not explicitly reported; inferred high polarity due to dual dimethylamino and ethoxy groups
N-(4-(Dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(p-tolyl)acetamide (3b) p-Tolyl, triazinyl C₁₄H₁₆N₅O₂ White solid, m.p. 192–194°C; IR: 1690 cm⁻¹ (C=O)
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide 4-Aminophenyl, methoxy C₁₃H₂₀N₄O₂ CAS: 652139-70-3; higher solubility due to primary amine
U-47700 (Opioid analog) 3,4-Dichlorophenyl, cyclohexyl C₁₅H₂₂Cl₂N₂O MOR affinity: Ki = 7.5 nM; lipophilic due to chloro substituents
1h (Antitumor agent) Furoquinolinyl, dimethylaminoethyl C₂₀H₂₄N₃O₃ IC₅₀: 14.45 μM (P388), 20.54 μM (A549)

Key Observations :

  • Polarity: The target compound’s ethoxy and dimethylamino groups enhance polarity compared to halogenated analogs like U-47700 .
  • Solid-State Properties : Triazinyl derivatives (e.g., 3b) exhibit well-defined melting points and crystallinity, which are critical for formulation .

Pharmacological Profiles

Key Observations :

  • Opioid Activity : U-47700’s high MOR affinity highlights the role of dichlorophenyl and cyclohexyl groups in receptor binding, which are absent in the target compound .
  • Antitumor Potential: Dimethylaminoethyl-substituted compounds (e.g., 3a) exhibit nanomolar IC₅₀ values, suggesting that the target compound’s dimethylamino groups may confer similar efficacy .
  • Antimicrobial Applications : The 4-methoxyphenyl group in ’s compound correlates with antimicrobial activity, implying that the target compound’s 4-ethoxyphenyl substituent could be optimized for similar uses.

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by the following functional groups:

  • Dimethylamino groups : These are known to enhance solubility and bioactivity.
  • Ethoxyphenyl group : This moiety may contribute to the compound's interaction with biological targets.
  • Acetamide linkage : This can influence the compound's pharmacodynamics.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

  • Antitumor Activity : Preliminary studies suggest that it has cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
  • Antimicrobial Properties : The compound has shown activity against both gram-positive and gram-negative bacteria, indicating a broad-spectrum antimicrobial effect.
  • Neurological Effects : Some studies have suggested potential neuroprotective effects, possibly linked to its interaction with neurotransmitter systems.

The mechanisms underlying these activities are still being explored, but several pathways have been proposed:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signal Transduction Pathways : The compound could interfere with signaling pathways critical for cell survival and growth.
  • Interaction with Receptors : It may act on certain receptors in the central nervous system, affecting neurotransmitter release.

Case Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, researchers tested the compound against various cancer cell lines including breast and lung cancer. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Testing

A separate investigation assessed its antimicrobial efficacy using standard disk diffusion methods. The compound demonstrated zones of inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorCytotoxicity in cancer cell lines
AntimicrobialInhibition of bacterial growth
NeuroprotectivePotential modulation of neurotransmitters

Table 2: IC50 Values for Antitumor Activity

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0

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